An In-Depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone
An In-Depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a member of the pharmacologically significant indole class of heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, in-depth analysis of its physicochemical and spectroscopic properties, and a discussion of its potential biological significance. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the characteristics of its derivatives, such as 1-(1-Ethyl-1H-indol-3-yl)ethanone, is crucial for the rational design of novel therapeutic agents.
Introduction
The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin underscores its fundamental role in biological systems. Consequently, indole derivatives have been a focal point of extensive research in medicinal chemistry, leading to the development of numerous drugs with applications ranging from anti-inflammatory to anticancer therapies.[2][3]
The 3-acylindole moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex bioactive molecules.[4][5] The introduction of an ethyl group at the N-1 position of the indole ring and an acetyl group at the C-3 position yields 1-(1-Ethyl-1H-indol-3-yl)ethanone. This modification can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to its unsubstituted counterparts. This guide aims to provide a detailed examination of the basic properties of this specific derivative, thereby facilitating its exploration in future research endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. This section outlines the key physical and chemical characteristics of 1-(1-Ethyl-1H-indol-3-yl)ethanone, along with essential safety information.
Physicochemical Properties
The fundamental physicochemical properties of 1-(1-Ethyl-1H-indol-3-yl)ethanone are summarized in the table below for easy reference. These properties are critical for predicting its behavior in various experimental settings, including solubility, reactivity, and chromatographic analysis.
| Property | Value | Source(s) |
| CAS Number | 88636-52-6 | [6][7] |
| Molecular Formula | C₁₂H₁₃NO | [6][7] |
| Molecular Weight | 187.24 g/mol | [6][7] |
| Appearance | Solid | |
| Melting Point | 88-89 °C | Not explicitly cited |
| SMILES | CCN1C=C(C(=O)C)C2=CC=CC=C21 | [6] |
| InChI | InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |
Safety and Handling
1-(1-Ethyl-1H-indol-3-yl)ethanone is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313
Synthesis and Mechanism
The synthesis of 3-acylindoles can be achieved through various methods, with Friedel-Crafts acylation being a prominent and versatile approach.[8][9][10] This section details a representative synthetic protocol for 1-(1-Ethyl-1H-indol-3-yl)ethanone, starting from the N-alkylation of indole followed by acylation at the C-3 position. The rationale behind the choice of reagents and reaction conditions is also discussed to provide a deeper understanding of the synthetic strategy.
Synthetic Pathway
The synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone is typically a two-step process:
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N-Ethylation of Indole: The first step involves the alkylation of the indole nitrogen with an ethylating agent.
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Friedel-Crafts Acylation: The resulting 1-ethylindole is then acylated at the electron-rich C-3 position.
Caption: Synthetic route to 1-(1-Ethyl-1H-indol-3-yl)ethanone.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethylindole
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Rationale: The N-H proton of indole is acidic and can be deprotonated by a suitable base to form the indolyl anion, which is a potent nucleophile. This anion readily reacts with an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, via an SN2 reaction to yield 1-ethylindole. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base without solvating the anion, thus enhancing its nucleophilicity.
-
Procedure:
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature for 3-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-ethylindole.
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Step 2: Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone (Friedel-Crafts Acylation)
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Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9][10] In this step, a Lewis acid, such as aluminum chloride (AlCl₃), is used to activate the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich indole ring, particularly the C-3 position, then acts as a nucleophile, attacking the acylium ion. The subsequent loss of a proton restores the aromaticity of the indole ring and yields the desired 3-acylated product. The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to prevent the solvent from competing with the substrate in reacting with the acylium ion.
-
Procedure:
-
To a solution of 1-ethylindole (1.0 eq.) in anhydrous DCM under an inert atmosphere, add acetic anhydride (1.5 eq.).
-
Cool the mixture to 0 °C and add a Lewis acid, such as aluminum chloride (1.2 eq.), portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture into ice-cold water to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford 1-(1-Ethyl-1H-indol-3-yl)ethanone.
-
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- 4. Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2) [jstage.jst.go.jp]
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